Cas no 1903608-53-6 (4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide)

4-Bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide is a specialized heterocyclic compound featuring a brominated thiophene carboxamide moiety linked to a partially saturated cinnolinone scaffold. This structure offers unique reactivity and potential applications in medicinal chemistry, particularly as a building block for drug discovery. The bromo-substitution at the thiophene ring enhances its utility in cross-coupling reactions, enabling further functionalization. The cinnolinone core contributes to its potential biological activity, making it a candidate for targeting enzyme inhibition or receptor modulation. Its well-defined molecular architecture ensures consistency in synthetic applications, while its stability under standard conditions facilitates handling and storage. This compound is suited for research in pharmaceutical development and organic synthesis.
4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide structure
1903608-53-6 structure
商品名:4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide
CAS番号:1903608-53-6
MF:C13H12BrN3O2S
メガワット:354.222280502319
CID:6431155
PubChem ID:92128008

4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide
    • 4-bromo-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)thiophene-2-carboxamide
    • AKOS025389379
    • F6523-4093
    • 1903608-53-6
    • インチ: 1S/C13H12BrN3O2S/c14-8-5-11(20-6-8)13(19)15-9-1-2-10-7(3-9)4-12(18)17-16-10/h4-6,9H,1-3H2,(H,15,19)(H,17,18)
    • InChIKey: QJJWBCUXGMXBJI-UHFFFAOYSA-N
    • ほほえんだ: C1(C(NC2CCC3C(C2)=CC(=O)NN=3)=O)SC=C(Br)C=1

計算された属性

  • せいみつぶんしりょう: 352.98336g/mol
  • どういたいしつりょう: 352.98336g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 506
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 98.8Ų

4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6523-4093-2mg
4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide
1903608-53-6
2mg
$88.5 2023-09-05
Life Chemicals
F6523-4093-2μmol
4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide
1903608-53-6
2μmol
$85.5 2023-09-05
Life Chemicals
F6523-4093-10μmol
4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide
1903608-53-6
10μmol
$103.5 2023-09-05
Life Chemicals
F6523-4093-3mg
4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide
1903608-53-6
3mg
$94.5 2023-09-05
Life Chemicals
F6523-4093-5mg
4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide
1903608-53-6
5mg
$103.5 2023-09-05
Life Chemicals
F6523-4093-4mg
4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide
1903608-53-6
4mg
$99.0 2023-09-05
Life Chemicals
F6523-4093-15mg
4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide
1903608-53-6
15mg
$133.5 2023-09-05
Life Chemicals
F6523-4093-5μmol
4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide
1903608-53-6
5μmol
$94.5 2023-09-05
Life Chemicals
F6523-4093-20μmol
4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide
1903608-53-6 90%+
20μl
$118.5 2023-05-17
Life Chemicals
F6523-4093-10mg
4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide
1903608-53-6
10mg
$118.5 2023-09-05

4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide 関連文献

4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamideに関する追加情報

Professional Introduction to Compound with CAS No. 1903608-53-6 and Product Name: 4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide

The compound with the CAS number 1903608-53-6 and the product name 4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide represents a significant advancement in the field of medicinal chemistry. This molecule has garnered considerable attention due to its unique structural features and potential applications in therapeutic interventions. The compound is characterized by a brominated thiophene core linked to a hexahydrocinnolinyl moiety, which suggests a rich chemical space for biological activity.

In recent years, the development of novel scaffolds for drug discovery has been a central focus in pharmaceutical research. The structural motif of 4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide aligns well with current trends toward polyheterocyclic systems. These systems often exhibit enhanced binding affinity and selectivity due to their complex three-dimensional structures. The presence of both bromine and oxygen-containing functional groups in the molecule further suggests potential interactions with biological targets such as enzymes and receptors.

One of the most compelling aspects of this compound is its potential as a lead structure for the development of new therapeutics. The hexahydrocinnolinyl group is known to be a privileged scaffold in medicinal chemistry, frequently appearing in molecules with diverse biological activities. For instance, derivatives of this class have been explored for their antimicrobial and anti-inflammatory properties. The incorporation of a thiophene ring adds another layer of complexity, which can modulate electronic properties and influence binding interactions.

Recent studies have highlighted the importance of halogenated aromatic compounds in drug design. The bromine atom in 4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide serves as a valuable handle for further chemical manipulation through cross-coupling reactions. Such transformations are widely employed in synthesizing complex drug candidates and have been instrumental in the development of several FDA-approved drugs. The carboxamide functionality at the 2-position of the thiophene ring also provides opportunities for hydrogen bonding interactions with biological targets.

The compound’s potential therapeutic relevance is further underscored by its structural similarity to known bioactive molecules. For example, analogs featuring similar polyheterocyclic cores have been reported to exhibit kinase inhibition properties. Kinases are critical enzymes involved in numerous cellular processes, making them attractive targets for drug development. By leveraging computational methods such as molecular docking and virtual screening, researchers can rapidly assess the binding affinity of 4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide to various protein targets.

Moreover, the synthesis of this compound exemplifies modern synthetic strategies that prioritize efficiency and scalability. Advanced catalytic methods have enabled the construction of complex molecular frameworks in fewer steps than traditional approaches. This has not only expedited the discovery process but also reduced costs associated with drug development. The use of transition metal catalysts in cross-coupling reactions has been particularly transformative in this regard.

From a computational chemistry perspective,4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide offers an excellent model system for studying molecular interactions. High-throughput virtual screening (HTVS) can be employed to identify potential binding partners within large databases of protein structures. This approach has been successfully applied to discover novel inhibitors for diseases such as cancer and neurodegenerative disorders. The bromine substituent allows for easy detection via radiolabeling techniques during biochemical assays.

The compound’s stability under various conditions is another critical factor that merits investigation. Medicinal chemistry requires that drug candidates remain stable during storage and administration while maintaining their biological activity. Thermal stability studies can provide insights into the molecule’s shelf life and compatibility with different formulations. Additionally,4-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yliyl)thiophene -carboxamide’s solubility profile will influence its pharmacokinetic properties once administered.

In conclusion,4-bromo-N-(3 -oxo - 2 , 3 , 5 , 6 , 7 , 8 -hexahydrocinnolin - 6 - yl ) thiophene - 2 - carboxamide represents a promising candidate for further exploration in medicinal chemistry research . Its unique structural features , combined with recent advances in synthetic methodologies , make it an attractive scaffold for developing novel therapeutics . Continued investigation into its biological activity and pharmacological properties will be essential to realizing its full potential . As research progresses , this compound may contribute significantly to addressing unmet medical needs across multiple therapeutic areas .

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